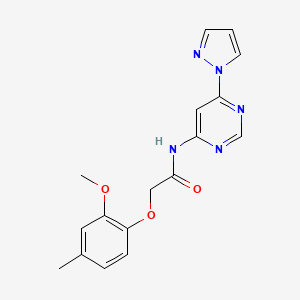

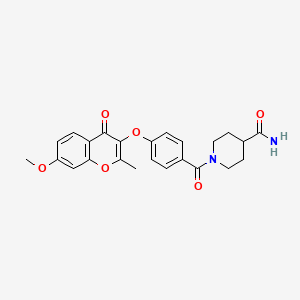

N-(2,5-dimethoxyphenyl)-N-(phenylsulfonyl)glycine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(2,5-dimethoxyphenyl)-N-(phenylsulfonyl)glycine (DPhG) is a chemical compound that has been extensively studied for its potential applications in scientific research. DPhG belongs to the class of glycine derivatives and has been found to have a wide range of biological activities.

Aplicaciones Científicas De Investigación

Interaction with Metal Ions

N-(phenylsulfonyl)glycine has been studied for its interaction with metal ions like Cadmium(2+) and Zinc(2+). Gavioli et al. (1991) investigated its interaction through techniques such as dc polarography, pH-metric titrations, and 1 H NMR spectroscopy. They found that the presence of an additional ligand, 2,2'-bipyridine, lowers the pKa of Cd2+ -promoted deprotonation of the sulfonamide nitrogen. This study highlights the compound's potential in understanding metal-ligand interactions in inorganic chemistry (Gavioli et al., 1991).

Aldose Reductase Inhibition

Deruiter et al. (1989) prepared analogues of N-(phenylsulfonyl)glycine to investigate their inhibitory activity on rat lens aldose reductase. Some derivatives displayed greater inhibitory activity, suggesting the potential of N-substitution to enhance affinity for aldose reductase, an enzyme implicated in diabetic complications. This research contributes to the development of more effective aldose reductase inhibitors (Deruiter et al., 1989).

Glycine Polymorphism and Crystallization

Huang et al. (2008) studied glycine, the simplest amino acid, and its self-association in supersaturated aqueous solutions. Their research provides insight into glycine's crystallization and polymorphism, fundamental for understanding the crystallization processes of amino acids and their derivatives in various industrial applications (Huang et al., 2008).

Enzyme Kinetic Evaluations

Mayfield and Deruiter (1987) synthesized N-[[(substituted amino)phenyl]sulfonyl]glycines as aldose reductase inhibitors. Their kinetic studies suggested that these compounds, particularly the most effective inhibitor of the series, interact at the common inhibitor binding site of the enzyme. This research is significant for understanding enzyme inhibition mechanisms and designing new inhibitors (Mayfield & Deruiter, 1987).

Osmoprotection in Bacteria

Chambers et al. (1987) explored the role of glycine betaine as an osmoprotectant molecule for Escherichia coli, highlighting the potential of related compounds in aiding bacteria to survive hypertonic stress. This study has implications for understanding bacterial stress responses and could inform biotechnological applications aimed at enhancing microbial resilience (Chambers et al., 1987).

Propiedades

IUPAC Name |

2-[N-(benzenesulfonyl)-2,5-dimethoxyanilino]acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO6S/c1-22-12-8-9-15(23-2)14(10-12)17(11-16(18)19)24(20,21)13-6-4-3-5-7-13/h3-10H,11H2,1-2H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQJDSXXHTWFLJD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)N(CC(=O)O)S(=O)(=O)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(3-acetylphenyl)-3H-isoindol-1-ylidene]-2-chloroacetamide](/img/structure/B2707341.png)

![2-Methyl-7-((2-(trifluoromethyl)phenyl)sulfonyl)-6,7,8,9-tetrahydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine](/img/structure/B2707344.png)

![Ethyl 3-bromo-6-iodoimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B2707347.png)

![N-{1-({2-[(4-chlorophenyl)methylene]hydrazino}carbonyl)-2-[(4-methyl-2-pyrimidinyl)amino]vinyl}benzenecarboxamide](/img/structure/B2707348.png)

![7-Chloro-1-(3-methoxyphenyl)-2-(2-morpholinoethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2707349.png)

![N1-(3,5-dimethylphenyl)-N2-(2-(2-(p-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2707352.png)

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-2-(methylthio)benzamide](/img/structure/B2707354.png)

![N1-(3-chlorophenyl)-N2-(2-(2-(4-methoxyphenyl)-6-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)ethyl)oxalamide](/img/structure/B2707358.png)

![2-({[3,5-Bis(trifluoromethyl)phenyl]sulfonyl}anilino)acetic acid](/img/structure/B2707360.png)